2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Overview
Description
Synthesis Analysis
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . These compounds showed moderate anti-proliferative activities against four human tumor cell lines (MGC-803, PC-3, A549, H1975) when evaluated by the MTT method in vitro .Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile consists of a nicotinonitrile group attached to a 4-hydroxypiperidine group. The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Primitive Earth Synthesis and Derivatives
Nicotinonitriles, such as 2-cyanopyridine and 4-cyanopyridine, can be synthesized under primitive earth conditions, leading to the formation of nicotinamide and nicotinic acid upon hydrolysis, suggesting early biochemical relevance (Friedmann, Miller, & Sanchez, 1971).
Chemosensing and Pharmacological Properties
Derivatives of nicotinonitriles have been studied for their chemosensing properties, antimicrobial, antioxidant, and anti-inflammatory activities, as well as for their cytotoxic activity against cancer cell lines, showcasing the versatility of nicotinonitrile derivatives in medicinal chemistry (Al-Hazmy et al., 2022).
Reductive Amination and N,N-Acetals Synthesis
Novel synthetic routes to 5-Hydroxypiperidone-derived N,N-acetals from nicotinonitrile derivatives highlight the chemical utility of these compounds in generating biologically active molecules (Vink et al., 2003).
Biological Activities
Antimycobacterial Agents
Nicotinonitrile-based s-triazines have shown profound in vitro antimycobacterial activity against Mycobacterium tuberculosis, positioning them as potential leads in the fight against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Herbicide Resistance in Transgenic Plants
The bxn gene, encoding a nitrilase that converts bromoxynil to a non-toxic metabolite, when expressed in plants, confers resistance to the herbicide, showcasing an application of nicotinonitrile-related enzymes in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Corrosion Inhibition and Materials Science
Corrosion Inhibition
Nicotinonitrile derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic media, with studies highlighting their adsorption properties and protective capabilities, supporting their application in materials science and engineering (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKADXDYBWIDVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640839 | |
Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile | |
CAS RN |
916791-19-0 | |
Record name | 2-(4-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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